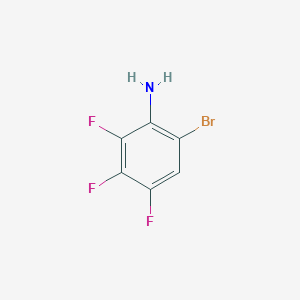

6-Bromo-2,3,4-trifluoroaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

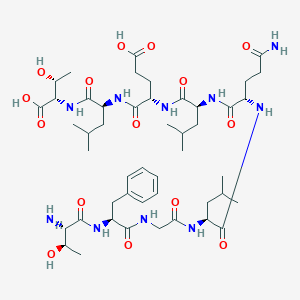

FR 58664は、心不全の治療に用いられる化学化合物として知られています 。その潜在的な治療効果と独自の化学的特性から、科学界で大きな注目を集めています。

準備方法

FR 58664の合成は、複雑な分子構造を形成する一連の化学反応を伴います。合成経路は通常、以下の手順を含みます。

中間体の形成: 初期段階では、アルキル化、アシル化、縮合などのさまざまな化学反応によって中間体が調製されます。

環化: 中間体は環化を受けて、FR 58664の核構造を形成します。

官能基の修飾:

FR 58664の工業生産方法は、収率と純度を最適化し、生産コストを最小限に抑えるように設計されています。 これらの方法は、しばしば大規模な化学反応器と高度な精製技術を用いて、化合物が厳しい品質基準を満たすようにします 。

化学反応の分析

FR 58664は、以下のようないくつかの種類の化学反応を起こします。

酸化: この反応は、化合物への酸素の付加または水素の除去を伴います。酸化反応で一般的に使用される試薬には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、化合物への水素の付加または酸素の除去を伴います。還元反応で一般的に使用される試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

置換: この反応は、ある官能基を別の官能基で置換することを伴います。置換反応で一般的に使用される試薬には、ハロゲンと求核剤があります。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、FR 58664の酸化は、カルボン酸またはケトンの形成をもたらす可能性があり、一方、還元はアルコールまたはアミンの形成をもたらす可能性があります 。

科学研究の応用

FR 58664は、以下のような幅広い科学研究の応用を持っています。

化学: 化学反応性と反応機構の研究におけるモデル化合物として使用されます。

生物学: 細胞プロセスと分子相互作用の研究に使用されます。

医学: 心不全やその他の心臓血管疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

FR 58664 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound in studies of chemical reactivity and reaction mechanisms.

Biology: It is used in studies of cellular processes and molecular interactions.

Medicine: It is investigated for its potential therapeutic effects in the treatment of heart failure and other cardiovascular diseases.

Industry: It is used in the development of new pharmaceuticals and chemical products

作用機序

FR 58664の作用機序は、体内の特定の分子標的との相互作用を伴います。それは、心臓血管機能に関与する特定の酵素や受容体の活性を調節することによって、その効果を発揮します。 作用機序に関与する経路には、イオンチャネルの調節、シグナル伝達経路の調節、遺伝子発現の変化などがあります 。

類似化合物との比較

FR 58664は、心不全の治療に使用される他の類似化合物と比較することができます。これには、以下が含まれます。

ジゴキシン: 心不全や心房細動の治療に使用されるよく知られた強心性配糖体。

ミルリノン: 心収縮性を改善するために使用されるホスホジエステラーゼ阻害剤。

レボシメンダン: 心臓機能を強化するために使用されるカルシウム感受性増強剤。

FR 58664は、その化学構造と作用機序においてユニークであり、これらの類似化合物と比較して、有効性と安全性に関して利点を提供する可能性があります 。

特性

IUPAC Name |

6-bromo-2,3,4-trifluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3N/c7-2-1-3(8)4(9)5(10)6(2)11/h1H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJNEERVRJOBPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)N)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350792 |

Source

|

| Record name | 6-bromo-2,3,4-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122375-82-0 |

Source

|

| Record name | 6-Bromo-2,3,4-trifluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122375-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-bromo-2,3,4-trifluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)

![2-Chloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55907.png)